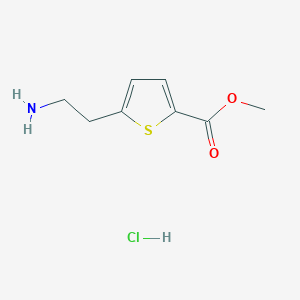

methyl5-(2-aminoethyl)thiophene-2-carboxylatehydrochloride

Description

Historical Development of Thiophene Research

Thiophene’s discovery in 1882 by Viktor Meyer marked a pivotal moment in heterocyclic chemistry. Initially identified as a benzene contaminant through the indophenin reaction, thiophene’s structural resemblance to benzene—evident in its boiling point (84.4°C) and aromatic stabilization energy—facilitated its adoption as a bioisostere in drug design. Early synthetic methods, such as the Paal-Knorr thiophene synthesis using 1,4-diketones and phosphorus pentasulfide, laid the groundwork for diversifying thiophene derivatives. By the mid-20th century, thiophene’s presence in petroleum (1–3%) spurred industrial extraction via hydrodesulfurization, while its reactivity in electrophilic substitution (e.g., sulfonation, nitration) enabled precise functionalization for pharmaceutical applications.

Significance of Aminoethyl Moieties in Heterocyclic Scaffolds

The 2-aminoethyl group (-CH2CH2NH2) introduces critical pharmacophoric features to heterocyclic systems. As a protonatable amine, it enhances aqueous solubility and facilitates ionic interactions with biological targets, such as enzyme active sites or receptor pockets. When conjugated to thiophene’s electron-rich aromatic system, the aminoethyl side chain can modulate electronic distribution, altering the compound’s binding affinity and metabolic stability. This synergy is evident in commercial drugs like tipepidine (a cough suppressant) and sertaconazole (an antifungal agent), where thiophene-aminoethyl hybrids improve therapeutic efficacy.

Properties

IUPAC Name |

methyl 5-(2-aminoethyl)thiophene-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S.ClH/c1-11-8(10)7-3-2-6(12-7)4-5-9;/h2-3H,4-5,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFMFKRXLVCNHIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(S1)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(2-aminoethyl)thiophene-2-carboxylate hydrochloride typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents, is another method used to synthesize thiophene derivatives .

Industrial Production Methods

Industrial production methods for methyl 5-(2-aminoethyl)thiophene-2-carboxylate hydrochloride involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-aminoethyl)thiophene-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.

Reduction: NaBH4, LiAlH4, and other reducing agents under anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted thiophene derivatives .

Scientific Research Applications

Anticancer Research

Methyl 5-(2-aminoethyl)thiophene-2-carboxylate hydrochloride has been investigated for its potential as a scaffold in the development of kinase inhibitors. Kinases are critical in cell signaling pathways, and their dysregulation is often implicated in cancer. The compound's structure allows for modifications that can enhance selectivity and potency against specific kinases.

Case Study: Development of MK2 Inhibitors

- Background : Mitogen-activated protein kinase (MAPK) pathways are crucial for cellular responses to stress and growth signals. Inhibitors targeting these pathways have shown promise in treating various cancers.

- Findings : Research demonstrated that derivatives based on thiophene scaffolds exhibit potent activity against MK2, a downstream target in the p38 MAPK pathway. Methyl 5-(2-aminoethyl)thiophene-2-carboxylate hydrochloride was utilized as a starting material for synthesizing these inhibitors, leading to compounds with favorable pharmacokinetic profiles and reduced hepatotoxicity compared to earlier generations of inhibitors .

Infectious Disease Treatment

The compound has also been explored for its efficacy against infectious diseases, particularly tuberculosis. Its structural characteristics make it a suitable candidate for modification into more potent derivatives targeting the bacteria responsible for tuberculosis.

Case Study: Tuberculosis Inhibitors

- Background : Tuberculosis remains a global health challenge, necessitating the development of new therapeutic agents.

- Findings : Research has indicated that derivatives of methyl 5-(2-aminoethyl)thiophene-2-carboxylate hydrochloride can inhibit the growth of Mycobacterium tuberculosis. The modifications aimed at enhancing bioavailability and reducing side effects have shown promising results in preclinical studies .

Synthesis and Structural Modifications

The synthesis of methyl 5-(2-aminoethyl)thiophene-2-carboxylate hydrochloride often involves microwave-assisted methods that enhance yield and reduce synthesis time. This efficiency is critical in drug development, where rapid prototyping of compounds can accelerate the discovery process.

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Microwave-assisted synthesis | 58–96 | DMSO at 130 °C |

| Traditional reflux methods | Variable | Varies based on substrate |

Pharmacological Profiles

The pharmacological profiles of compounds derived from methyl 5-(2-aminoethyl)thiophene-2-carboxylate hydrochloride indicate favorable properties such as:

Mechanism of Action

The mechanism of action of methyl 5-(2-aminoethyl)thiophene-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

*Inferred molecular formula based on structural analogs.

Key Research Findings

- Ester vs. Carboxylic Acid : The methyl ester in the target compound (vs. carboxylic acid in ) increases lipophilicity, favoring blood-brain barrier penetration in drug candidates .

- Amine Bulkiness: Piperazine-substituted analogs () exhibit reduced solubility in non-polar solvents compared to aminoethyl derivatives, highlighting the impact of substituent size on physicochemical properties .

- Pharmacological Implications: While Thiophene fentanyl () shares a thiophene core, its phenethylamide group confers opioid activity, underscoring how minor structural changes alter biological targets .

Notes and Considerations

Toxicological Gaps: Limited data exist for the target compound and analogs like Thiophene fentanyl hydrochloride, necessitating further studies on acute and chronic toxicity .

Synthetic Utility : The methyl ester group in the target compound and Ethylarticaine Hydrochloride () simplifies synthetic modification, making these compounds versatile intermediates .

Regulatory Status: Analogs with opioid-like structures (e.g., Thiophene fentanyl) may face regulatory restrictions, whereas non-opioid derivatives are safer for research .

Biological Activity

Methyl 5-(2-aminoethyl)thiophene-2-carboxylate hydrochloride is a compound of significant interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Methyl 5-(2-aminoethyl)thiophene-2-carboxylate hydrochloride features a thiophene ring structure with an aminoethyl side chain, which is crucial for its biological interactions. This compound can be represented as follows:

- Chemical Formula : C₉H₁₃ClN₄O₂S

- Molecular Weight : 232.74 g/mol

The biological activity of methyl 5-(2-aminoethyl)thiophene-2-carboxylate hydrochloride primarily involves its interaction with specific molecular targets. The compound may modulate the activity of enzymes or receptors through:

- Hydrogen Bonding : The aminoethyl group can form hydrogen bonds with biological macromolecules.

- π-π Interactions : The thiophene ring participates in π-π interactions, influencing the compound's binding affinity to target sites.

Biological Activities

Research indicates that methyl 5-(2-aminoethyl)thiophene-2-carboxylate hydrochloride exhibits various biological activities, including:

- Antimicrobial Activity : It has shown potential in inhibiting the growth of certain bacterial strains.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by disrupting mitotic processes.

- Anti-inflammatory Effects : The compound may reduce inflammation through modulation of specific signaling pathways.

Data Table: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Reduction of inflammatory markers |

Case Studies and Research Findings

-

Anticancer Study :

A study investigated the effects of methyl 5-(2-aminoethyl)thiophene-2-carboxylate hydrochloride on centrosome amplification in cancer cells. The compound was found to induce multipolar spindle formation, leading to increased cell death rates in treated cancer cell lines. The IC50 values indicated significant potency against specific cancer types, suggesting its potential as a chemotherapeutic agent . -

Antimicrobial Research :

Another research effort focused on the antimicrobial properties of this compound, where it demonstrated effective inhibition against Gram-positive bacteria. The mechanism involved disruption of bacterial cell wall synthesis, highlighting its utility as a lead compound for developing new antibiotics. -

Anti-inflammatory Mechanism :

A recent study explored the anti-inflammatory effects of the compound, revealing its ability to downregulate pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.

Comparison with Similar Compounds

Methyl 5-(2-aminoethyl)thiophene-2-carboxylate hydrochloride can be compared with other thiophene derivatives to understand its unique properties better:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Ethyl 5-[3-(2-aminoethyl)phenyl]-2-thiophenecarboxylate | Similar thiophene structure | Different functional groups |

| Thiophene-2-carboxylate derivatives | Comparable reactivity | Distinct biological activity profile |

Q & A

Basic Research Questions

Q. How can methyl 5-(2-aminoethyl)thiophene-2-carboxylate hydrochloride be synthesized, and what are the critical intermediates?

- Methodology :

- Start with thiophene-2-carboxylic acid (synthesized via haloform reaction using 2-acetylthiophene and sodium hypochlorite) .

- Esterify the carboxylic acid group using methanol and acid catalysis to yield methyl thiophene-2-carboxylate .

- Introduce the 2-aminoethyl group at position 5 via nucleophilic substitution or alkylation. For example, react with 2-bromoethylamine hydrobromide (see analogs in ) under basic conditions (e.g., K₂CO₃ in DMF) .

- Purify the final product as the hydrochloride salt using HCl in a non-aqueous solvent (e.g., ethanol) to enhance crystallinity and stability .

- Critical Intermediates : Thiophene-2-carboxylic acid, methyl thiophene-2-carboxylate, and 2-bromoethylamine hydrobromide.

Q. What analytical techniques are recommended for characterizing this compound and verifying purity?

- Methodology :

- NMR Spectroscopy : Use ¹H/¹³C-NMR to confirm the thiophene backbone, ester group (δ ~3.7 ppm for methyl), and aminoethyl moiety (δ ~2.8 ppm for CH₂NH₂) .

- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+ or [M+Na]+ peaks) .

- HPLC : Assess purity using a C18 column and UV detection (λ = 254 nm). Compare retention times with synthetic intermediates to detect impurities (e.g., unreacted starting materials) .

- Elemental Analysis : Confirm %C, %H, %N, and %Cl to validate the hydrochloride salt stoichiometry.

Q. How does the hydrochloride salt form impact solubility and stability in aqueous solutions?

- Methodology :

- Perform solubility studies in buffers (pH 1–12) and polar solvents (e.g., water, ethanol). The hydrochloride salt typically enhances aqueous solubility due to ionic interactions .

- Conduct accelerated stability testing (40°C/75% RH for 4 weeks) and analyze degradation products via HPLC-MS. Look for hydrolysis of the ester group or oxidation of the thiophene ring .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for thiophene derivatives with aminoethyl substituents?

- Methodology :

- Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., varying alkyl chain length or substituting the amino group) and testing in standardized assays .

- Use molecular docking to compare binding affinities with target proteins (e.g., neurotransmitter receptors, given structural similarity to dopamine analogs in ).

- Address variability by standardizing assay conditions (e.g., pH, temperature, cell lines) and validating results across multiple replicates .

Q. How can impurity profiles be controlled during large-scale synthesis, and what are common by-products?

- Methodology :

- Monitor reactions using in-line FTIR or HPLC to detect intermediates like unreacted 2-bromoethylamine or ester hydrolysis products .

- Common by-products:

- Methyl 5-vinylthiophene-2-carboxylate (from elimination of the aminoethyl group).

- Thiophene-2-carboxylic acid (from ester hydrolysis under acidic conditions) .

- Optimize purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .

Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic environments?

- Methodology :

- Perform DFT calculations (e.g., Gaussian 16) to model electron density maps and identify reactive sites (e.g., the thiophene ring’s α-position) .

- Simulate nucleophilic attack using explicit solvent models (e.g., water, DMSO) to predict hydrolysis pathways .

- Validate predictions with experimental kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) .

Q. How can the compound’s stability under physiological conditions be improved for in vivo studies?

- Methodology :

- Prodrug design : Replace the methyl ester with a tert-butyl ester to reduce hydrolysis .

- Encapsulation : Use liposomes or PEGylated nanoparticles to shield the compound from enzymatic degradation .

- pH adjustment : Formulate with buffering agents (e.g., citrate) to maintain stability in biological fluids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.